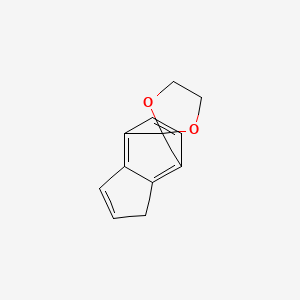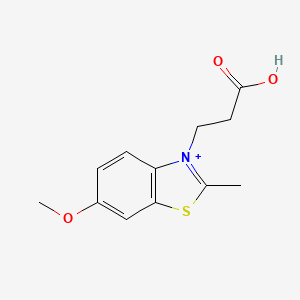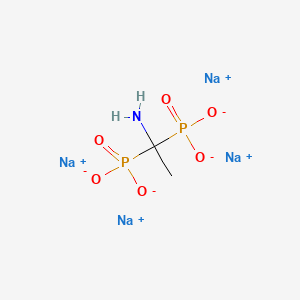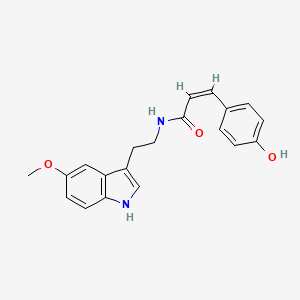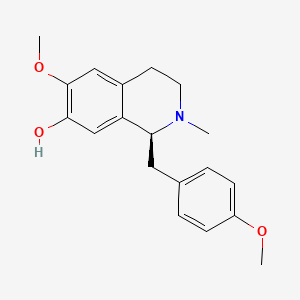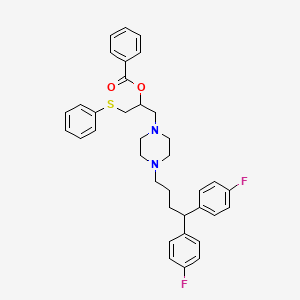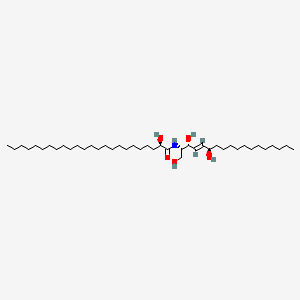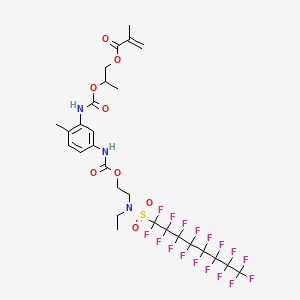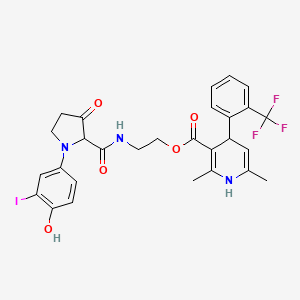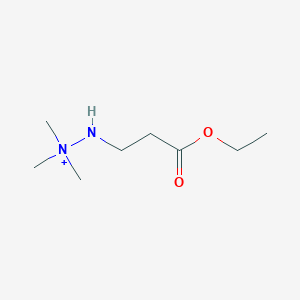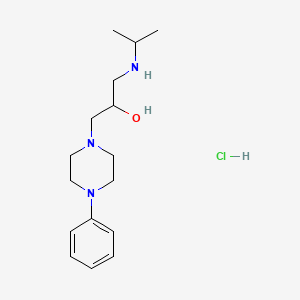
alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and an ethanol moiety. It is often used in the synthesis of pharmaceuticals and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(((1-Methylethyl)amino)methyl)benzeneethanol
- Alpha-(((1-Methylethyl)amino)methyl)-2-naphthalenemethanol hydrochloride
Uniqueness
Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a phenyl group and ethanol moiety makes it particularly versatile in various applications.
Propiedades
Número CAS |
104317-88-6 |
|---|---|
Fórmula molecular |
C16H28ClN3O |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
1-(4-phenylpiperazin-1-yl)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27N3O.ClH/c1-14(2)17-12-16(20)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15;/h3-7,14,16-17,20H,8-13H2,1-2H3;1H |
Clave InChI |
QUHDMFQRKSBZDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



